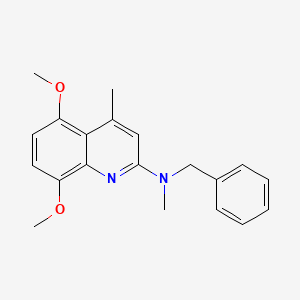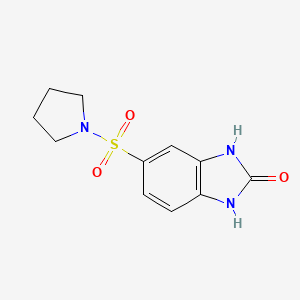![molecular formula C20H23ClN2O3 B5713343 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as MOR-NH2, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This molecule belongs to the class of benzylacetamide derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various assays and tests. However, one limitation of using 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, future studies could focus on improving the solubility of 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide to make it more suitable for use in certain experiments.
Métodos De Síntesis
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-chlorophenol with benzylamine to produce 2-(3-chlorophenoxy)benzylamine. This intermediate is then reacted with chloroacetyl chloride to produce 2-(3-chlorophenoxy)acetophenone. The final step involves the reaction of 2-(3-chlorophenoxy)acetophenone with morpholine to produce 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-18-6-3-7-19(12-18)26-15-20(24)22-13-16-4-1-2-5-17(16)14-23-8-10-25-11-9-23/h1-7,12H,8-11,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYONRBGNNHSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)benzyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)

![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)
![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)

